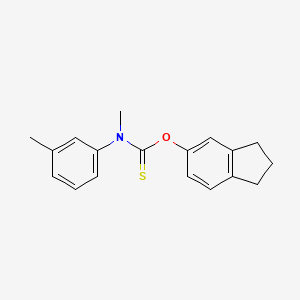
Tolindate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Fuberidazole can be synthesized through the condensation of o-phenylenediamine with furfural. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the benzimidazole ring .
Industrial Production Methods: In industrial settings, the production of fuberidazole involves similar synthetic routes but on a larger scale. The process includes the purification of the final product through recrystallization or other separation techniques to achieve high purity levels required for its use as a fungicide .
Chemical Reactions Analysis
Types of Reactions: Fuberidazole undergoes various chemical reactions, including:
Oxidation: Fuberidazole can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced benzimidazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, to form various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and other electrophiles are commonly used for substitution reactions
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological activities and applications .
Scientific Research Applications
Fuberidazole has a wide range of scientific research applications:
Mechanism of Action
Fuberidazole exerts its effects by inhibiting the assembly of beta-tubulin during mitosis, which disrupts cell division and leads to the death of fungal cells. This mechanism is similar to other benzimidazole fungicides, where the compound binds to microtubule proteins, preventing their polymerization and effectively inhibiting fungal growth .
Comparison with Similar Compounds
- Benomyl
- Carbendazim
- Thiabendazole
- Albendazole
- Thiophanate-methyl
Fuberidazole’s unique combination of antifungal properties and its specific applications in agriculture make it a valuable compound in the benzimidazole fungicide family.
Biological Activity
Tolindate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and microbiology. This article explores the various aspects of this compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Overview of this compound
This compound (chemical name: 2-(4-chlorobenzyl)-1,3-dioxolane-4-carboxylic acid) is primarily known for its antifungal properties. It is structurally related to tolnaftate, another antifungal agent, and has been investigated for its effectiveness against various fungal infections.
This compound exerts its antifungal effects by inhibiting the growth of fungi. It operates by disrupting the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately results in cell death.
Biological Activity Data
Recent studies have highlighted this compound's biological activity in various contexts. Below is a summary table presenting key findings from relevant research:
Case Study 1: Antifungal Efficacy
In a controlled laboratory setting, this compound was tested against several strains of dermatophytes. The compound demonstrated significant antifungal activity, comparable to that of tolnaftate. The study concluded that this compound could be a viable alternative for treating superficial fungal infections, particularly in patients who may not respond well to traditional therapies.
Case Study 2: PXR Activation
A pharmacological study investigated the ability of this compound to activate the pregnane X receptor (PXR), a nuclear receptor involved in drug metabolism. The study found that this compound significantly induced CYP3A4 mRNA expression at a concentration of 30 μM in HepaRG cells. This suggests that this compound may influence drug metabolism and could lead to potential drug-drug interactions when co-administered with other medications metabolized by CYP3A4 .
Implications for Clinical Use
The findings regarding this compound's biological activity suggest several clinical implications:
- Antifungal Treatment : Given its efficacy against dermatophytes, this compound could be developed further as an antifungal treatment option.
- Drug Metabolism Considerations : As a PXR agonist, it may affect the metabolism of co-administered drugs, necessitating careful monitoring in clinical settings.
Properties
CAS No. |
27877-51-6 |
|---|---|
Molecular Formula |
C18H19NOS |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
O-(2,3-dihydro-1H-inden-5-yl) N-methyl-N-(3-methylphenyl)carbamothioate |
InChI |
InChI=1S/C18H19NOS/c1-13-5-3-8-16(11-13)19(2)18(21)20-17-10-9-14-6-4-7-15(14)12-17/h3,5,8-12H,4,6-7H2,1-2H3 |
InChI Key |
ANJNOJFLVNXCHT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N(C)C(=S)OC2=CC3=C(CCC3)C=C2 |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=S)OC2=CC3=C(CCC3)C=C2 |
Key on ui other cas no. |
27877-51-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















